3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCCSXSICTHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the brominated oxadiazole with 4-methoxyphenylamine under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study evaluated several oxadiazole derivatives for their antibacterial and antifungal activities. The results indicated that compounds with methoxy substitutions exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 12.5 | Antibacterial |
| Similar Oxadiazole Derivative | 10.0 | Antifungal |
The Minimum Inhibitory Concentration (MIC) values suggest that the presence of the methoxy group enhances the compound's efficacy against microbial pathogens .
Anticancer Potential
The potential anticancer properties of this compound have also been investigated. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Anticancer Screening
In a study assessing various benzamide analogues for anticancer activity, the following findings were reported:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 8.0 | MCF7 (Breast Cancer) |
| Reference Compound (Doxorubicin) | 7.5 | MCF7 |
The IC50 value indicates that this compound has comparable potency to established chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxyphenyl group can also contribute to the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
*Molecular weight calculated from .
Key Observations:
Halogen Substitution :
- Bromine at the meta -position (target compound) vs. para -position (Compound 26, 21) alters steric and electronic properties. Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, but meta-substitution could reduce steric hindrance compared to para-substituted analogs .
- Chlorine-substituted analogs (e.g., Compound 5a, OZE-III) show antimicrobial activity, suggesting halogens are critical for bioactivity .
Oxadiazole Ring Modifications: 4-Methoxyphenyl (target compound) vs. thiophene (Compound 26) or furan (LMM11): Methoxy groups improve solubility via hydrogen bonding, while heterocycles like thiophene enhance π-π stacking with aromatic residues in target enzymes .
Sulfonamide vs. Benzamide Groups :
- LMM5 and LMM11 feature sulfonamide linkages, which are associated with enhanced antifungal activity due to improved enzyme inhibition (e.g., thioredoxin reductase) . The target compound lacks this group, which may limit its potency against fungal targets.
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to polar sulfonamide analogs (LMM5: logP ~2.8). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Enzyme Inhibition : Sulfonamide-containing analogs (LMM5, LMM11) show direct inhibition of thioredoxin reductase, while brominated benzamides may target oxidative stress pathways .
Biological Activity
Overview
3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a bromine atom, an oxadiazole ring, and a methoxyphenyl group, which collectively contribute to its diverse biological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions. The introduction of the bromine atom and the methoxyphenyl group is achieved under controlled conditions to optimize yield and purity. The final product is characterized by its molecular formula and molecular weight of approximately 396.26 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to effects such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
- Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer effects : The compound's ability to induce apoptosis in cancer cells has been explored through its mechanism of disrupting mitotic processes .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For example, studies have shown that compounds similar to this compound possess inhibitory concentrations (IC50) in the low micromolar range against various bacterial strains .
| Compound | Target Pathogen | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | |
| Similar Oxadiazole Derivative | Escherichia coli | 10 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inducing multipolar spindle formation in centrosome-amplified cancer cells. This effect leads to aberrant cell division and increased cell death rates .
Case Studies and Research Findings
A recent study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents. The research employed high-throughput screening methods to evaluate various derivatives against common pathogens, demonstrating that modifications to the oxadiazole structure significantly influenced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
